

## Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines

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Compound of Interest

4-[2-[4-(3-Phenylpyrazolo[1,5Compound Name: a]pyrimidin-6yl)phenoxy]ethyl]morpholine

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# The Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their roles as kinase inhibitors in oncology and as novel antitubercular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area.

## Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have emerged as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[1] This section explores the SAR of these compounds against several important kinase targets.

### **Tropomyosin Receptor Kinase (Trk) Inhibitors**

#### Foundational & Exploratory





Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[2] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown significant promise, with some receiving clinical approval.[2]

Structure-Activity Relationship Insights:

The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors highlights several key structural features for potent and selective inhibition:

- Pyrazolo[1,5-a]pyrimidine Core: This core structure is essential for binding to the hinge region of the Trk kinase domain. Specifically, the N1 atom of the pyrazolo[1,5-a]pyrimidine forms a critical hydrogen bond with the backbone amide of Met592 in the hinge region, anchoring the inhibitor in the ATP-binding pocket.[2]
- Substitution at C5: The C5 position is a key point for introducing substituents that can enhance potency and selectivity. For example, the addition of a morpholine group at this position has been shown to improve selectivity by reducing off-target effects.[2]
- Substitution at C3: Modifications at the C3 position can significantly impact activity. The
  introduction of a picolinamide group at this position has been shown to enhance TrkA
  inhibitory activity.
- Role of Fluorine: The incorporation of fluorine atoms into the phenyl ring of substituents can
  enhance interactions with specific amino acid residues in the binding pocket, such as
  Asn655, leading to increased potency.[2]
- Macrocyclization: Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and have demonstrated potent TrkA inhibition.

Quantitative SAR Data for Trk Inhibitors:

The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases.



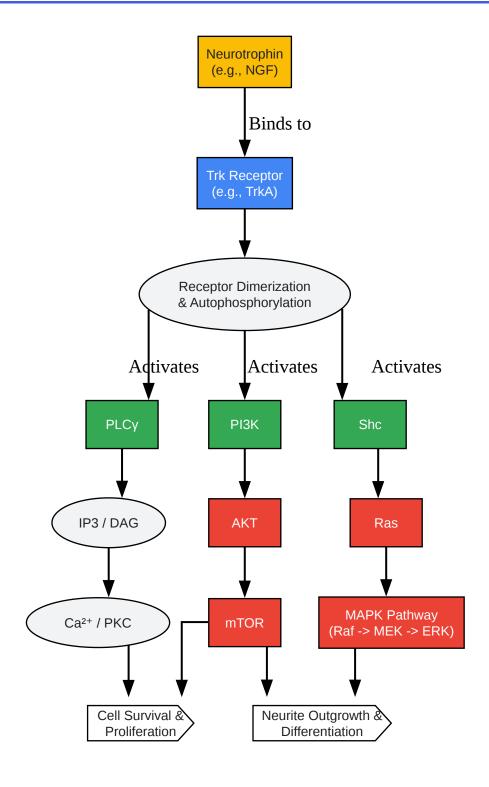
Compound	R1	R2	TrkA IC50 (nM)	TrkB IC50 (nM)	TrkC IC50 (nM)
1	Н	2,5- difluoropheny I-pyrrolidine	1.7	-	-
2	Н	Pyridine- pyrrolidine	<10	-	-
3	Н	Pyridinone- pyrrolidine	<10	-	-
4n	3-pyrazolyl	-	2.3 (G667C mutant)	-	-

Data compiled from multiple sources.

#### Trk Signaling Pathway:

The binding of neurotrophins (like NGF to TrkA) to the extracellular domain of Trk receptors leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCy pathways, which are crucial for cell survival, proliferation, and differentiation.[3][4]





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Trk Signaling Pathway

#### **Pim Kinase Inhibitors**



Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are downstream of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[5] Overexpression of Pim kinases is associated with poor prognosis in various cancers, making them attractive therapeutic targets.[6]

Structure-Activity Relationship Insights:

Substituents at R1 and R2: The nature of the substituents at the R1 and R2 positions of the pyrazolo[1,5-a]pyrimidine core is crucial for Pim kinase inhibitory activity and selectivity. For instance, a diaminoethyl substituent at the R1 position and a biaryl meta substituent at the R2 position are favorable for Pim-1 inhibition. In contrast, a benzimidazolone or indazole moiety at R2 tends to favor Pim-2 inhibition.

Quantitative SAR Data for Pim-1/2 Inhibitors:

The following table presents the inhibitory concentrations of representative pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 and Pim-2 kinases.

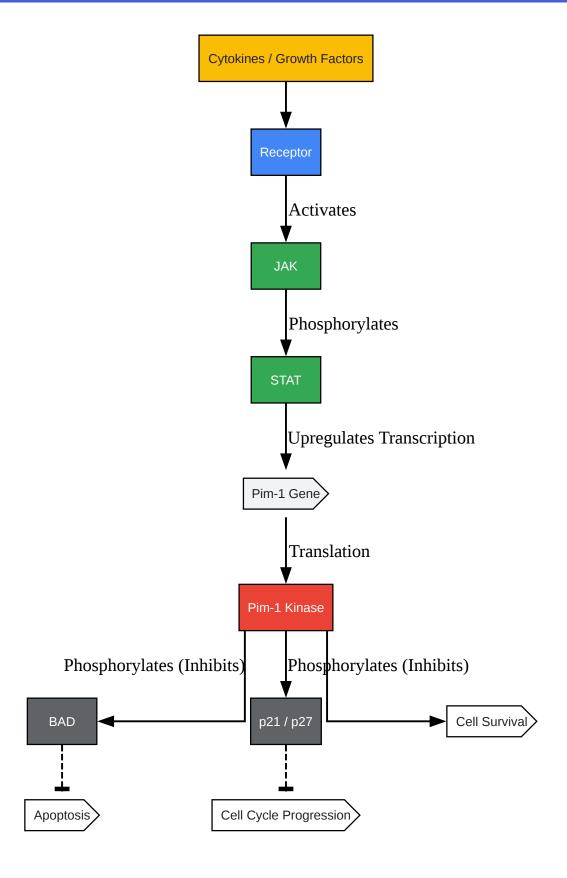
Compound	R1	R2	Pim-1 IC50 (nM)	Pim-2 IC50 (nM)
50	diaminoethyl	biaryl meta	<10	>100
-	-	benzimidazolone	>100	<50

Data is generalized from QSAR studies.

Pim-1 Signaling Pathway:

Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell survival and proliferation by phosphorylating and regulating the activity of several key proteins, including the pro-apoptotic protein BAD and cell cycle regulators like p21 and p27.[7]





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Pim-1 Signaling Pathway



#### FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are found in approximately 25-30% of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[8]

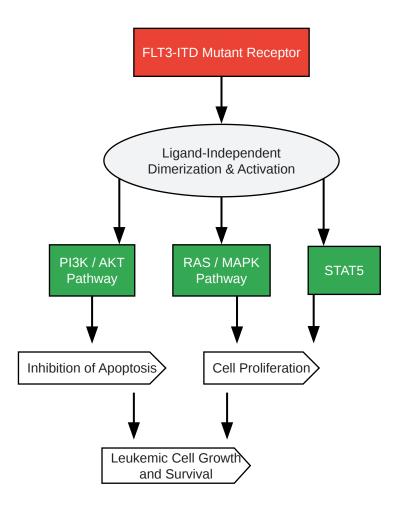
Structure-Activity Relationship Insights:

The development of pyrazolo[1,5-a]pyrimidine-based FLT3-ITD inhibitors is an active area of research. Specific SAR details are proprietary to the developing institutions, but generally, the core scaffold is designed to interact with the kinase hinge region, while peripheral substitutions are optimized for potency against both wild-type and mutated forms of FLT3, as well as to improve pharmacokinetic properties.

FLT3-ITD Signaling Pathway:

The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor. This results in the aberrant activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which drive uncontrolled proliferation and survival of leukemic cells.[8]





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FLT3-ITD Signaling Pathway

#### Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for the transition from transcription initiation to elongation.[4] CDK9 is a target of interest in cancer therapy as many cancer cells are dependent on the continuous transcription of anti-apoptotic proteins.[9]

Structure-Activity Relationship Insights:

The SAR for pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors is still under extensive investigation. The core scaffold is designed to be ATP-competitive, and modifications are being





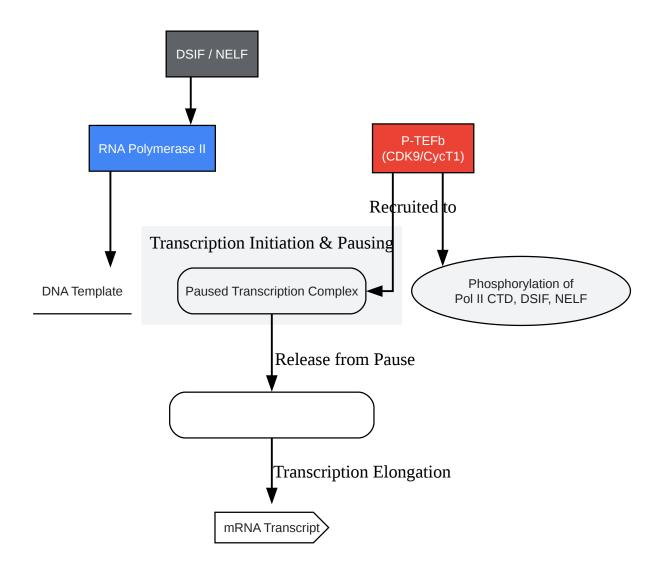


explored to enhance selectivity over other CDKs and to improve cellular potency and pharmacokinetic profiles.

CDK9-Mediated Transcription Elongation:

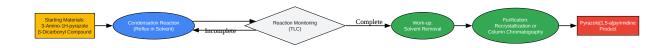
CDK9/Cyclin T1 (P-TEFb) is recruited to the promoter regions of genes where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors (DSIF and NELF). This phosphorylation event releases Pol II from a paused state, allowing for productive transcription elongation.[10]







#### Mechanism of Action Pyrazolo[1,5-a]pyrimidin-7(4H)-one Binds to Substrate for **Enters** Mechanism of Resistance ntracellular Target (Unknown) Mycobacterium tuberculosis Cell Rv1751 (Wild-Type) Rv1751 (Mutant) Fails to Catalyze Hydroxylation & Drug Resistance Inhibition of Mtb Growth Inactivation Inactive Metabolite



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